

Spectroscopic and Synthetic Guide to 4-(o-tolyloxy)piperidine: A Technical Overview

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Compound of Interest

Compound Name: 4-(o-tolyloxy)piperidine

Cat. No.: B1350241

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Disclaimer: Specific experimental spectroscopic data for **4-(o-tolyloxy)piperidine** is not readily available in public databases. The information presented herein is a predictive guide based on established spectroscopic principles and data from analogous compounds. The experimental protocols provided are general and may require optimization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(o-tolyloxy)piperidine**. These predictions are derived from the analysis of the individual structural components: the piperidine ring and the o-tolyl ether moiety.

Table 1: Predicted ^1H NMR Spectroscopic Data

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.15	d	1H	Ar-H
~7.10	t	1H	Ar-H
~6.90	t	1H	Ar-H
~6.85	d	1H	Ar-H
~4.40	m	1H	O-CH (piperidine)
~3.20	m	2H	N-CH ₂ (axial)
~2.80	m	2H	N-CH ₂ (equatorial)
~2.25	s	3H	Ar-CH ₃
~2.05	m	2H	C-CH ₂ (axial)
~1.80	m	2H	C-CH ₂ (equatorial)
~1.70	br s	1H	N-H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

Chemical Shift (ppm)	Assignment
~155.0	Ar-C-O
~131.0	Ar-C
~127.0	Ar-C
~125.0	Ar-C
~121.0	Ar-C
~112.0	Ar-C
~72.0	O-CH (piperidine)
~44.0	N-CH ₂
~31.0	C-CH ₂
~16.0	Ar-CH ₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3300	Medium, sharp	N-H stretch
3100-3000	Medium	Aromatic C-H stretch
2950-2800	Strong	Aliphatic C-H stretch
1600-1450	Medium-Strong	Aromatic C=C stretch
1250-1200	Strong	Aryl-O stretch (asymmetric)[1]
1100-1000	Strong	C-O stretch (aliphatic)

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Interpretation
191	[M] ⁺ (Molecular Ion)
176	[M - CH ₃] ⁺
94	[o-cresol] ⁺
84	[Piperidine ring fragment] ⁺

Experimental Protocols

The following are general experimental protocols for the synthesis and spectroscopic characterization of **4-(o-tolyloxy)piperidine**.

Synthesis: Williamson Ether Synthesis

A common method for the preparation of aryl ethers is the Williamson ether synthesis.^{[2][3][4][5][6]} This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of **4-(o-tolyloxy)piperidine**, this would involve the reaction of 4-hydroxypiperidine with an activated aryl halide like 2-fluorotoluene or 2-chlorotoluene in the presence of a strong base.

Materials:

- 4-hydroxypiperidine
- 2-fluorotoluene (or 2-chlorotoluene)
- Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
- Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of 4-hydroxypiperidine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the alkoxide.
- Add 2-fluorotoluene to the reaction mixture.
- Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH_4Cl .
- Extract the product with diethyl ether.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

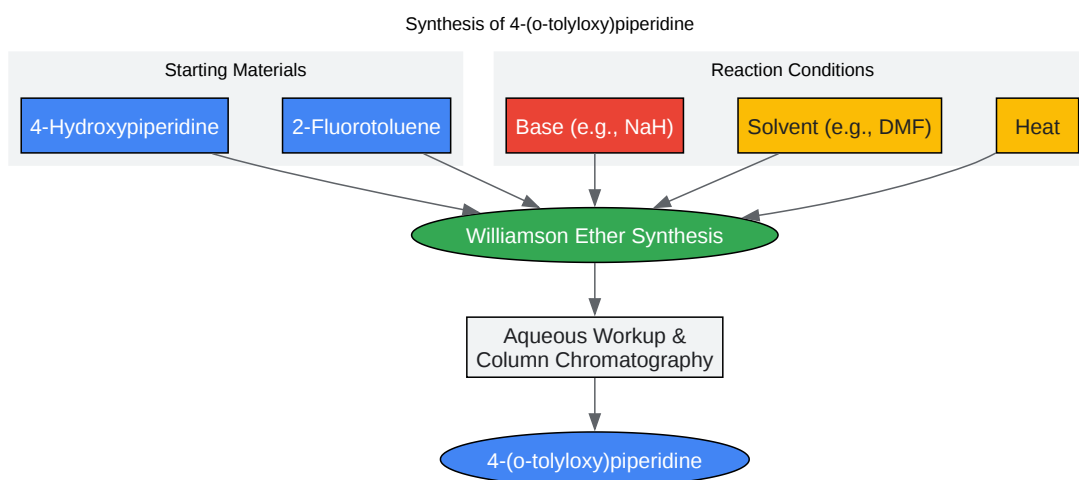
- Sample Preparation: Dissolve 5-10 mg of the purified **4-(o-tolyloxy)piperidine** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.^[7]
- Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Processing: Process the acquired data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C

NMR.

- **Sample Preparation:** Prepare the sample as a thin film on a KBr or NaCl plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- **Background Collection:** Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
- **Sample Analysis:** Collect the infrared spectrum of the sample from approximately 4000 to 400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.
- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- **Mass Analysis:** Acquire the mass spectrum, ensuring to observe the molecular ion peak and the characteristic fragmentation pattern.
- **Data Interpretation:** Analyze the mass-to-charge ratios (m/z) of the parent ion and fragment ions to confirm the molecular weight and deduce structural information. The fragmentation of piperidine derivatives often involves alpha-cleavage next to the nitrogen atom.^{[8][9]}

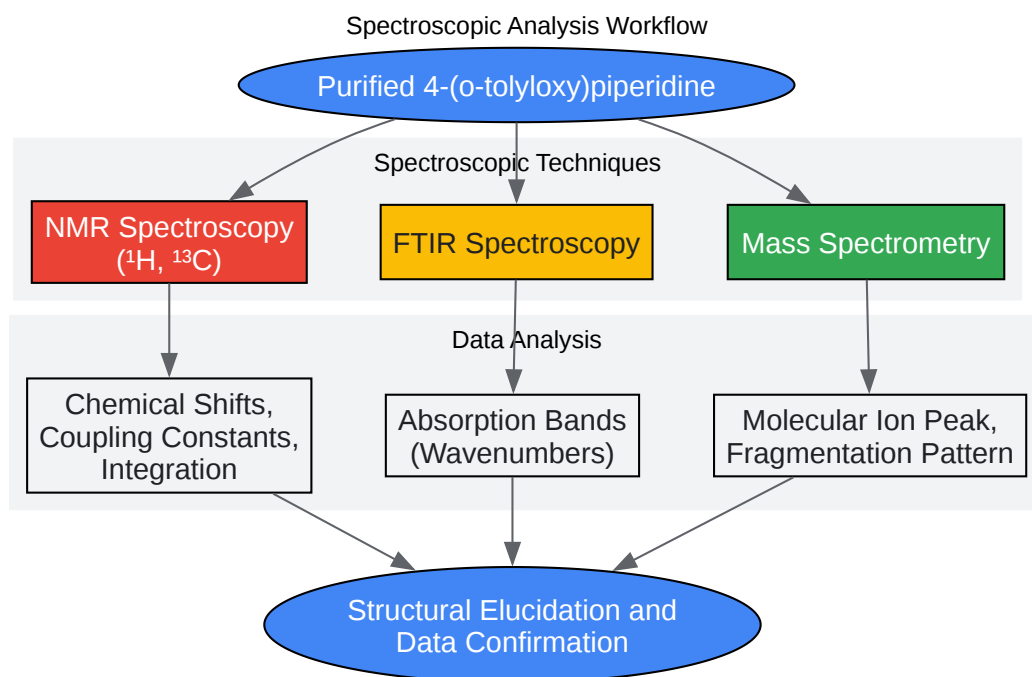
Visualizations

The following diagrams illustrate the general synthetic and analytical workflows.



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Caption: General workflow for the synthesis of **4-(o-tolyloxy)piperidine**.



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Caption: General workflow for the spectroscopic analysis of a synthesized compound.

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- To cite this document: BenchChem. [Spectroscopic and Synthetic Guide to 4-(o-tolyloxy)piperidine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1350241#4-o-tolyloxy-piperidine-spectroscopic-data-nmr-ir-ms]

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